molecular formula C18H20N2O4S B2434115 (Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione CAS No. 637326-63-7

(Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione

Cat. No. B2434115
CAS RN: 637326-63-7
M. Wt: 360.43
InChI Key: LGOZLFHOISXMTO-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The IUPAC name for this compound is (5Z)-5-[(4-ethylphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione . The molecular weight is 360.428 .

Scientific Research Applications

1. Antidiabetic and Antihyperlipidemic Properties

(Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione is extensively studied in the context of antidiabetic and antihyperlipidemic properties. Studies reveal that thiazolidine-2,4-dione derivatives, such as this compound, have shown promising hypoglycemic and hypolipidemic activities. These activities were evaluated using genetically obese and diabetic mice models, demonstrating that the structure of the molecule, particularly the 5-(4-oxybenzyl) moiety, is crucial for its substantial activity (Sohda et al., 1982).

2. Anticancer Potential

Research has also highlighted the anticancer potential of derivatives of this compound. In one study, N-substituted indole derivatives of thiazolidine-2,4-dione were synthesized and tested against human breast cancer cell lines. Certain derivatives exhibited significant inhibition of the topoisomerase-I enzyme, pointing towards a potential role in cancer therapy (Kumar & Sharma, 2022).

3. Inhibiting Melanoma Cell Proliferation

Another significant application is in inhibiting the proliferation of melanoma cells. Structural modifications of this compound have been studied to improve selectivity for inhibiting melanoma cells, particularly those containing active ERK signaling. This highlights its potential use in targeted cancer therapy (Jung et al., 2013).

4. Antimicrobial and Antifungal Activities

This compound has also been explored for its antimicrobial and antifungal activities. Novel derivatives have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This broadens its potential use in treating various microbial infections (Alhameed et al., 2019).

5. Use in Corrosion Inhibition

Surprisingly, derivatives of this compound have found applications in the field of corrosion inhibition. Studies demonstrate that thiazolidinediones, including variants of the (Z)-5-(4-ethylbenzylidene) compound, can significantly enhance corrosion resistance in various metals. This application in industrial contexts is an intriguing extension of its chemical properties (Chaouiki et al., 2022).

properties

IUPAC Name

(5Z)-5-[(4-ethylphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-13-3-5-14(6-4-13)11-15-17(22)20(18(23)25-15)12-16(21)19-7-9-24-10-8-19/h3-6,11H,2,7-10,12H2,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOZLFHOISXMTO-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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